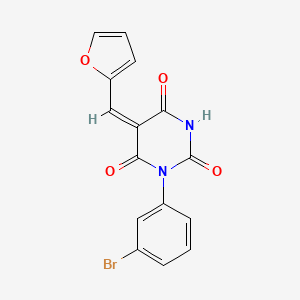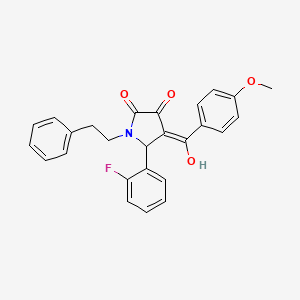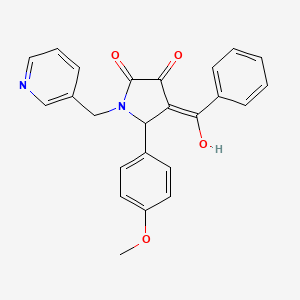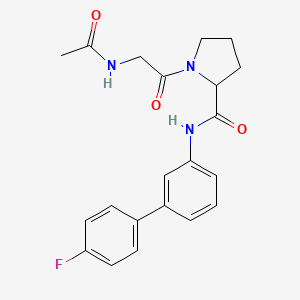
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRPF, is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. BRPF has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the regulation of gene expression. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, it has been found to exhibit potent antitumor activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the areas of interest is the development of new anticancer drugs based on the structure of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Moreover, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields, such as neurology and immunology. Additionally, the synthesis of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved solubility and bioavailability could lead to the development of more effective drugs. Overall, the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to lead to significant advancements in various scientific fields.
Conclusion:
In conclusion, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields.
Scientific Research Applications
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)21)8-11-5-2-6-22-11/h1-8H,(H,17,19,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHOCBGZSFLBT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904951.png)
![6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904955.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904964.png)

![2-methoxy-4-{2-[(2-oxo-4-phenyl-1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenyl dimethylcarbamate](/img/structure/B3904983.png)
![3-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3904986.png)

![4-[(benzylthio)methyl]-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide](/img/structure/B3905014.png)
![(3R*,4R*)-1-(2-ethoxybenzyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3905015.png)
![ethyl {[2-(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)ethyl]thio}acetate](/img/structure/B3905018.png)

![2-chloro-5-(3-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3905041.png)